molecular formula C15H14O2 B8522651 Ethyl 3-(naphthalen-1-yl)prop-2-enoate CAS No. 98978-43-9

Ethyl 3-(naphthalen-1-yl)prop-2-enoate

Cat. No.: B8522651
CAS No.: 98978-43-9
M. Wt: 226.27 g/mol
InChI Key: WWJDZWOSNXKWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(naphthalen-1-yl)prop-2-enoate ( 98978-43-9) is a high-purity naphthalene-based acrylate ester of significant value in medicinal chemistry and drug discovery research. This compound features a conjugated system between the naphthalene ring and the acrylate group, making it a versatile synthetic intermediate and scaffold for developing biologically active molecules. Compounds with naphthalene scaffolds are extensively investigated for their therapeutic potential. Research indicates that naphthalene-based structures are prominent in the development of inhibitors for viral proteases, including the papain-like protease (PLpro) of SARS-CoV-2, a critical target for antiviral therapeutics . Furthermore, structurally similar naphthalene derivatives demonstrate potent activity in anticancer research, showing promise as proteasome inhibitors and in targeting various cancer cell lines, such as glioblastoma and multiple myeloma . The naphthalene moiety is a privileged structure in drug design due to its ability to engage in key hydrophobic and π-π stacking interactions with biological targets, such as with tyrosine residues in enzyme active sites . Researchers utilize this compound as a key building block in organic synthesis, particularly in the creation of more complex molecules for pharmaceutical screening and materials science. It is commonly employed in coupling reactions, cyclizations, and as a precursor for functionalized materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

98978-43-9

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl 3-naphthalen-1-ylprop-2-enoate

InChI

InChI=1S/C15H14O2/c1-2-17-15(16)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-11H,2H2,1H3

InChI Key

WWJDZWOSNXKWHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Ethyl 3-(naphthalen-1-yl)prop-2-enoate is utilized in organic synthesis for the preparation of various naphthalene-substituted compounds. It serves as a precursor in reactions involving C–H bond functionalization and cascade transformations.

Case Study : A study demonstrated the use of Rh(III)-catalyzed C–H bond naphthylation, where this compound was instrumental in synthesizing diverse naphthalene-substituted aromatic esters. The regioselectivity and efficiency of the reactions were notably high, yielding products suitable for further functionalization.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential anticonvulsant properties. Research indicates that derivatives of this compound can be synthesized to evaluate their biological activities.

Case Study : A series of hydrazone derivatives derived from this compound were tested for anticonvulsant activity using the 6 Hz psychomotor seizure test. The results indicated promising anticonvulsant effects, suggesting potential therapeutic applications in treating epilepsy.

Materials Science

The compound's electronic properties make it suitable for applications in materials science, particularly in the development of organic electronic devices.

Research Findings : Studies have shown that compounds similar to this compound exhibit significant photochemical stability and can participate in photocycloaddition reactions. Such characteristics are advantageous for creating materials with enhanced electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-(naphthalen-1-yl)prop-2-enoate with five analogues, focusing on structural features, synthesis, physicochemical properties, and applications.

Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate

  • Molecular Formula : C₂₁H₂₀O₃
  • Molecular Weight : 320.38 g/mol
  • Key Features: Naphthalen-2-yl substituent, cyclohexenone ring, and aryl groups at position 6.
  • Synthesis: Prepared via Claisen-Schmidt condensation of ethyl acetoacetate and (E)-1-(naphthalen-2-yl)-3-arylprop-2-en-1-ones in ethanol under reflux .
  • Applications : Intermediate in synthesizing polycyclic aromatic systems for materials science.
  • Comparison: The naphthalen-2-yl isomer and cyclohexenone ring introduce steric hindrance and alter electronic conjugation compared to the target compound.

Ethyl 3-(pyridin-3-yl)prop-2-enoate

  • Molecular Formula: C₁₀H₁₁NO₂
  • Molecular Weight : 177.20 g/mol
  • Key Features : Pyridin-3-yl group replacing naphthalene.
  • Synthesis : Synthesized via Wittig reaction using 3-pyridinecarboxaldehyde and a Wittig reagent (54% yield) .
  • Applications : Precursor for pharmaceutical intermediates.
  • Comparison : The pyridine ring’s electron-deficient nature reduces electrophilic substitution reactivity compared to naphthalene. Lower LogP (~2.4 estimated) suggests reduced lipophilicity .

Ethyl 2-Nitrilo-3-(2,4,6-trimethoxyphenyl)prop-2-enoate

  • Molecular Formula: C₁₅H₁₇NO₅
  • Molecular Weight : 291.30 g/mol
  • Key Features : Nitrile group and electron-rich trimethoxyphenyl substituent.
  • Synthesis: Not explicitly detailed, but similar α,β-unsaturated esters are often synthesized via Knoevenagel condensation .
  • Applications : Research applications in organic electronics due to extended conjugation.
  • Comparison : The nitrile group enhances electrophilicity at the β-position, making this compound more reactive in Michael additions than the target compound.

1-(1-Hydroxy naphthalen-2-yl)-3-(furan-2-yl)prop-2-ene-1-one

  • Molecular Formula : C₁₈H₁₂O₃
  • Molecular Weight : 276.29 g/mol
  • Key Features: Hydroxy-naphthalen-2-yl and furan substituents conjugated to an enone system.
  • Synthesis: Aldol condensation of 2-acetyl-1-naphthol and furfuraldehyde in ethanol with KOH catalysis .
  • Applications: Potential use in photodynamic therapy due to UV absorption (IR: 1650 cm⁻¹ for C=O) .
  • Comparison: The enone system and hydroxyl group enable hydrogen bonding, enhancing solubility in polar solvents compared to the target compound.

(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

  • Molecular Formula : C₂₆H₂₅FN₂O
  • Molecular Weight : 408.49 g/mol
  • Key Features : Naphthalen-1-yl group integrated into a piperidine carboxamide scaffold.
  • Applications : Investigated as a SARS-CoV-2 inhibitor due to naphthalene’s hydrophobic interactions with viral proteases .
  • Comparison : The carboxamide and piperidine groups introduce hydrogen-bonding capacity and basicity, contrasting with the ester functionality of the target compound.

Key Findings and Trends

  • Electronic Effects : Naphthalen-1-yl substituents enhance π-conjugation, increasing stability and lipophilicity compared to phenyl or pyridyl analogues .
  • Synthetic Routes : Claisen-Schmidt and Wittig reactions are common for α,β-unsaturated esters, but yields depend on steric bulk (e.g., naphthalene vs. pyridine) .
  • Applications : Naphthalene-containing compounds are prevalent in antiviral and materials research due to their aromatic stacking capabilities .

Preparation Methods

Classical Knoevenagel Methodology

The Knoevenagel condensation is the most direct method for synthesizing α,β-unsaturated esters. This reaction couples 1-naphthaldehyde with ethyl acetoacetate in the presence of a base, typically ammonium acetate (NH4_4OAc) or piperidine. The mechanism involves deprotonation of the active methylene group in ethyl acetoacetate, nucleophilic attack on the aldehyde, and subsequent dehydration to form the conjugated enoate.

Procedure :

  • Reactants : 1-Naphthaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq).

  • Catalyst : NH4_4OAc (20 mol%) or piperidine (10 mol%).

  • Solvent : Ethanol (reflux) or solvent-free conditions.

  • Conditions : Reflux for 6–12 hours.

  • Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (ethyl acetate/hexanes).

Yield : 70–85%.

Modern Variations

Recent advancements employ microwave irradiation or ultrasound to accelerate the reaction. For example, microwave-assisted Knoevenagel condensation reduces reaction time to 15–30 minutes with comparable yields. Solvent-free protocols under ball milling have also achieved 82% yield, enhancing sustainability.

Wittig Reaction

Phosphonium Ylide Approach

The Wittig reaction offers stereoselective access to α,β-unsaturated esters. A phosphonium ylide, generated from ethyl bromoacetate and triphenylphosphine (PPh3_3), reacts with 1-naphthaldehyde to form the target compound.

Procedure :

  • Ylide Preparation : PPh3_3 (1.1 eq) and ethyl bromoacetate (1.0 eq) in dry THF under N2_2.

  • Aldehyde Addition : 1-Naphthaldehyde (1.0 eq) added dropwise at 0°C.

  • Stirring : 12 hours at room temperature.

  • Workup : Quench with water, extract with ethyl acetate, and purify via chromatography.

Yield : 65–78%.

Boron-Enolate Wittig Rearrangement

A tandem Wittig-aldol sequence reported in search result uses boron enolates to achieve higher stereocontrol. However, this method is more complex and yields 67% with >20:1 diastereomeric ratio for related compounds.

Palladium-Catalyzed Coupling

Heck Reaction

The Heck reaction couples 1-bromonaphthalene with ethyl acrylate using a palladium catalyst. This method is advantageous for scalability and functional group tolerance.

Procedure :

  • Reactants : 1-Bromonaphthalene (1.0 eq), ethyl acrylate (1.5 eq).

  • Catalyst : Pd(OAc)2_2 (5 mol%), PPh3_3 (10 mol%).

  • Base : K2_2CO3_3 (2.0 eq).

  • Solvent : DMF or water at 80–100°C for 12 hours.

  • Workup : Extraction with ethyl acetate and column chromatography.

Yield : 75–81%.

Decarbonylative Alkylative Arylation

A three-component reaction from search result employs ethyl propiolate, 1-naphthaldehyde, and benzene under palladium catalysis. While this method is less explored for the target compound, it achieved 88% yield for analogous structures.

Esterification of Preformed Acid

Synthesis of 3-(Naphthalen-1-yl)prop-2-enoic Acid

The acid precursor is synthesized via Knoevenagel condensation of 1-naphthaldehyde with malonic acid, followed by dehydration.

Procedure :

  • Reactants : 1-Naphthaldehyde (1.0 eq), malonic acid (1.2 eq).

  • Catalyst : NH4_4OAc (20 mol%).

  • Solvent : Ethanol, reflux for 6 hours.

  • Yield : 70–75%.

Esterification with Ethanol

The acid is esterified using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Procedure :

  • Reactants : 3-(Naphthalen-1-yl)prop-2-enoic acid (1.0 eq), ethanol (2.0 eq).

  • Coupling Agents : DCC (1.2 eq), DMAP (0.1 eq).

  • Solvent : Dichloromethane, 50°C for 3 hours.

  • Yield : 80–85%.

Comparative Analysis of Methods

Method Reactants Catalyst/Conditions Yield Advantages Disadvantages
Knoevenagel Condensation1-Naphthaldehyde, ethyl acetoacetateNH4_4OAc, reflux70–85%Simple, high yieldLong reaction time
Wittig Reaction1-Naphthaldehyde, ethyl bromoacetatePPh3_3, THF65–78%StereoselectiveMoisture-sensitive reagents
Heck Reaction1-Bromonaphthalene, ethyl acrylatePd(OAc)2_2, K2_2CO3_375–81%Scalable, functional group toleranceRequires palladium catalyst
Esterification3-(Naphthalen-1-yl)prop-2-enoic acidDCC/DMAP, CH2_2Cl2_280–85%High purityTwo-step process

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

  • Methodological Answer : Synthesize analogs with modified ester groups (e.g., methyl, tert-butyl) or substituted naphthalenes. Test bioactivity (e.g., antimicrobial or anticancer assays) and correlate with steric/electronic descriptors (e.g., logP, polar surface area). QSAR models using Partial Least Squares (PLS) regression can prioritize high-potential candidates .

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